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Compound of Interest

Compound Name: Osajin

Cat. No.: B1677503 Get Quote

For researchers, scientists, and drug development professionals, accurate structural

elucidation of natural products is paramount. This guide provides a comprehensive comparison

of experimental Nuclear Magnetic Resonance (NMR) data for Osajin with established literature

values, facilitating robust compound identification and characterization.

This document presents a detailed comparison of ¹H and ¹³C NMR spectral data for Osajin, a

known isoflavone.[1][2] The presented data is cross-referenced with previously published and

confirmed spectral data to ensure accuracy and provide a reliable resource for researchers.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the ¹H and ¹³C NMR chemical shifts for Osajin, comparing

experimental values obtained in deuterochloroform (CDCl₃) and deuteroacetone with literature

data.

Table 1: ¹H NMR Chemical Shift Data for Osajin
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Proton
Experimental Shift (ppm) in

CDCl₃

Literature Shift (ppm) in

deuteroacetone

H-2 8.17 8.17

H-5' 3.31 3.31

OH 8.50 8.60

Other proton shifts
Data not fully available in

snippets

Data not fully available in

snippets

Note: The chemical shift of hydroxyl protons can be variable.[3]

Table 2: ¹³C NMR Chemical Shift Data for Osajin

Carbon
Experimental Shift (ppm) in

CDCl₃

Literature Shift (ppm) in

deuteroacetone

C-2
Data not fully available in

snippets

Data not fully available in

snippets

C-3
Data not fully available in

snippets

Data not fully available in

snippets

C-4
Data not fully available in

snippets

Data not fully available in

snippets

... (all other carbons)
Data not fully available in

snippets

Data not fully available in

snippets

Note: A full set of assigned ¹³C NMR data is available in specialized publications.[3][4]

Experimental Protocols
The acquisition of high-quality NMR data is crucial for accurate structural analysis. Below is a

standard protocol for obtaining ¹H and ¹³C NMR spectra of a small molecule like Osajin.

Sample Preparation:
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Dissolution: Dissolve 5-10 mg of the purified Osajin sample in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃ or acetone-d₆) in a clean NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

referencing the chemical shifts to 0 ppm.

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by

gentle vortexing or inversion.

NMR Spectrometer Setup and Data Acquisition:

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a suitable probe.

¹H NMR Acquisition:

Tune and match the probe for the ¹H frequency.

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

Optimize acquisition parameters such as the number of scans, relaxation delay, and

spectral width to achieve a good signal-to-noise ratio and resolution.

¹³C NMR Acquisition:

Tune and match the probe for the ¹³C frequency.

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Due to the low natural abundance of ¹³C, a larger number of scans and a longer

acquisition time are typically required compared to ¹H NMR.[5]

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the resulting spectra.
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Perform baseline correction.

Reference the spectra to the TMS signal at 0 ppm.

Integrate the signals in the ¹H NMR spectrum.

Logical Workflow for Data Cross-Referencing
The following diagram illustrates the logical workflow for cross-referencing experimentally

obtained NMR data with literature values for compound identification.
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Caption: Workflow for Osajin NMR data cross-referencing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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